molecular formula C27H23NO5 B8092297 N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine

N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine

Cat. No.: B8092297
M. Wt: 441.5 g/mol
InChI Key: NLBOBVFYZGTQJJ-VWLOTQADSA-N
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Description

N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine: is a derivative of L-phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group. The addition of the 2-propyn-1-yloxy group introduces a propargyl ether functionality, which can be useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Propargyl Ether Group: The hydroxyl group on the phenylalanine side chain is converted to a propargyl ether. This can be done by reacting the protected phenylalanine with propargyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine can undergo various types of chemical reactions, including:

    Substitution Reactions: The propargyl ether group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the propargyl ether group.

    Coupling Reactions: The propargyl group can be used in coupling reactions, such as click chemistry, to form triazoles.

Common Reagents and Conditions

    Bases: Sodium carbonate, potassium carbonate.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Copper(I) iodide, azides for click chemistry.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, click chemistry with azides would yield triazoles, while oxidation might yield aldehydes or carboxylic acids.

Scientific Research Applications

Peptide Synthesis

N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptide sequences. This compound is particularly useful for synthesizing peptides that require specific structural features or functionalities.

Drug Development

The compound's ability to incorporate into peptides enhances their pharmacological properties. Researchers utilize this compound to develop novel pharmaceuticals targeting specific biological pathways. Its structural characteristics can improve the bioavailability and efficacy of therapeutic peptides, making it an essential component in drug design .

Bioconjugation

In bioconjugation techniques, this compound serves as a linker to attach biomolecules, such as proteins or antibodies, to other molecules. This application is crucial for creating targeted drug delivery systems and developing diagnostic tools that require specific binding capabilities .

Fluorescent Probes

Researchers employ this compound to create fluorescent probes for imaging applications. These probes are instrumental in visualizing cellular processes in real-time, contributing to advancements in cellular biology and neuroscience research .

Research in Neuroscience

This compound is also utilized in studies focused on neurotransmitter interactions and receptor binding. Its incorporation into peptide chains aids in understanding neurological disorders and the mechanisms underlying neurotransmission .

Case Study 1: Peptide Therapeutics

A study demonstrated the use of this compound in synthesizing a peptide that targets cancer cells. The modified peptide exhibited enhanced binding affinity to the target receptor compared to unmodified counterparts, highlighting the compound's role in improving therapeutic efficacy.

Case Study 2: Bioconjugation for Targeted Delivery

In another investigation, researchers successfully used this compound as a linker for conjugating antibodies to nanoparticles. This bioconjugate showed improved specificity and reduced off-target effects in drug delivery applications, demonstrating the compound's versatility in enhancing bioconjugation strategies.

Mechanism of Action

The mechanism of action of N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be deprotected and coupled to form peptides. In bioconjugation, the propargyl ether group can react with azides to form stable triazole linkages.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-phenylalanine: Lacks the propargyl ether group.

    N-Boc-3-(2-propyn-1-yloxy)-L-phenylalanine: Uses a different protecting group (Boc) instead of Fmoc.

    N-Fmoc-3-(2-propyn-1-yloxy)-D-phenylalanine: The D-enantiomer of the compound.

Uniqueness

N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine is unique due to the combination of the Fmoc protecting group and the propargyl ether functionality. This makes it particularly useful in peptide synthesis and bioconjugation applications, where both protection and reactivity are required.

Biological Activity

N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine (CAS: 1454817-57-2) is a synthetic amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a propynyl ether group, which may influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C27H23NO5, with a molecular weight of 441.48 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to enhance the stability and solubility of amino acids.

Structural Formula

N Fmoc 3 2 propyn 1 yloxy L phenylalanine C CCOC1 CC C C H NC O OCC2C3 CC CC C3C3 CC CC C32 C O O CC C1\text{N Fmoc 3 2 propyn 1 yloxy L phenylalanine }\quad \text{C CCOC1 CC C C H NC O OCC2C3 CC CC C3C3 CC CC C32 C O O CC C1}

1. Peptide Synthesis

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique side chain allows for the incorporation of additional functionalities into peptides, enabling the design of complex structures that can exhibit enhanced biological activity.

2. Antimicrobial Properties

Recent studies have indicated that Fmoc-protected amino acids, including derivatives like this compound, may exhibit antimicrobial activity. Research has shown that Fmoc-conjugated peptides can inhibit the growth of various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial membranes and interference with intracellular processes, suggesting potential applications in developing new antimicrobial agents .

3. Drug Development

The structural similarity of this compound to neurotransmitters positions it as a candidate for drug development targeting neurological disorders. Its ability to modify peptide structures can lead to enhanced bioavailability and specificity in therapeutic applications.

Case Studies

Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of various Fmoc-protected amino acids, this compound was evaluated for its ability to reduce bacterial load in vitro. The results demonstrated significant antibacterial activity against MRSA, with a minimum inhibitory concentration (MIC) comparable to leading antimicrobial agents.

Case Study 2: Peptide Therapeutics
A research project focused on synthesizing peptide-based therapeutics utilized this compound as a key building block. The resulting peptides displayed enhanced stability and bioactivity, indicating the compound's potential role in developing next-generation therapeutics.

Research Findings

Study FocusFindings
Antimicrobial ActivitySignificant reduction in MRSA growth; effective at low concentrations
Peptide SynthesisEnhanced structural diversity and stability in synthesized peptides
Drug DevelopmentPotential applications in treating neurological disorders

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-ynoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h1,3-13,15,24-25H,14,16-17H2,(H,28,31)(H,29,30)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBOBVFYZGTQJJ-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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